Cas no 2229148-98-3 (1-(2-phenylpropan-2-yl)cyclopentylmethanamine)

1-(2-phenylpropan-2-yl)cyclopentylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(2-phenylpropan-2-yl)cyclopentylmethanamine
- EN300-1877782
- 2229148-98-3
- [1-(2-phenylpropan-2-yl)cyclopentyl]methanamine
-
- インチ: 1S/C15H23N/c1-14(2,13-8-4-3-5-9-13)15(12-16)10-6-7-11-15/h3-5,8-9H,6-7,10-12,16H2,1-2H3
- InChIKey: IXQUHTCEBFJKCP-UHFFFAOYSA-N
- SMILES: NCC1(CCCC1)C(C1C=CC=CC=1)(C)C
計算された属性
- 精确分子量: 217.183049738g/mol
- 同位素质量: 217.183049738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 3.8
1-(2-phenylpropan-2-yl)cyclopentylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1877782-1.0g |
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine |
2229148-98-3 | 1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1877782-2.5g |
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine |
2229148-98-3 | 2.5g |
$1848.0 | 2023-09-18 | ||
Enamine | EN300-1877782-0.5g |
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine |
2229148-98-3 | 0.5g |
$905.0 | 2023-09-18 | ||
Enamine | EN300-1877782-0.1g |
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine |
2229148-98-3 | 0.1g |
$829.0 | 2023-09-18 | ||
Enamine | EN300-1877782-0.25g |
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine |
2229148-98-3 | 0.25g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1877782-10.0g |
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine |
2229148-98-3 | 10g |
$4052.0 | 2023-06-03 | ||
Enamine | EN300-1877782-5.0g |
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine |
2229148-98-3 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1877782-5g |
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine |
2229148-98-3 | 5g |
$2732.0 | 2023-09-18 | ||
Enamine | EN300-1877782-1g |
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine |
2229148-98-3 | 1g |
$943.0 | 2023-09-18 | ||
Enamine | EN300-1877782-0.05g |
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine |
2229148-98-3 | 0.05g |
$792.0 | 2023-09-18 |
1-(2-phenylpropan-2-yl)cyclopentylmethanamine 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
1-(2-phenylpropan-2-yl)cyclopentylmethanamineに関する追加情報
Comprehensive Overview of 1-(2-phenylpropan-2-yl)cyclopentylmethanamine (CAS No. 2229148-98-3): Properties, Applications, and Research Insights
1-(2-phenylpropan-2-yl)cyclopentylmethanamine (CAS No. 2229148-98-3) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule features a cyclopentylmethanamine core substituted with a 2-phenylpropan-2-yl group, offering a blend of lipophilicity and steric hindrance that makes it valuable for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for novel bioactive molecules, given its ability to modulate receptor interactions and metabolic stability.
The compound's chemical structure combines aromatic and aliphatic components, which contributes to its versatility in synthetic chemistry. Recent studies highlight its role in the development of central nervous system (CNS) targeting agents, a hot topic in neuroscience research. With growing public interest in mental health and neurodegenerative diseases, compounds like 1-(2-phenylpropan-2-yl)cyclopentylmethanamine are increasingly searched in academic and industrial databases for their potential to address unmet medical needs.
From a synthetic chemistry perspective, the cyclopentylmethanamine moiety is notable for its conformational rigidity, which can enhance binding affinity in drug candidates. This aligns with current trends in fragment-based drug design (FBDD), a method frequently discussed in AI-driven drug discovery forums. The compound's CAS No. 2229148-98-3 is often queried alongside terms like "SAR studies" and "scaffold optimization," reflecting its relevance in medicinal chemistry workflows.
In material science, the 2-phenylpropan-2-yl group's steric properties make this compound a candidate for designing advanced polymers with tailored thermal stability. Sustainability-focused researchers are exploring such derivatives for eco-friendly materials, a trending topic in green chemistry. The compound's lipophilic character also makes it a subject of interest in drug delivery system research, particularly for enhancing blood-brain barrier penetration—a frequent search query in pharmacological databases.
Analytical characterization of 1-(2-phenylpropan-2-yl)cyclopentylmethanamine typically involves NMR spectroscopy and mass spectrometry, techniques widely discussed in open-access chemistry platforms. Its stability under physiological conditions is another active research area, with data often cited in discussions about prodrug development—a popular subject in pharmaceutical SEO content.
Regulatory databases list this compound as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. Its commercial availability through specialty chemical suppliers has increased its visibility in high-throughput screening libraries, a key focus area for AI-assisted drug discovery platforms.
Future research directions for CAS No. 2229148-98-3 may explore its enantiomeric purity effects—a growing concern in chiral drug synthesis—and its potential in bioconjugation chemistry. These topics consistently rank high in academic search trends, indicating sustained interest in this compound's multifaceted applications.
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